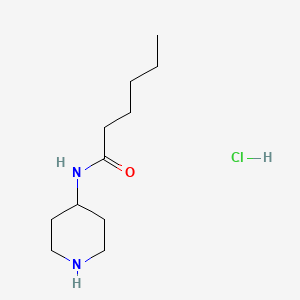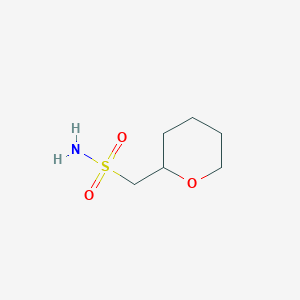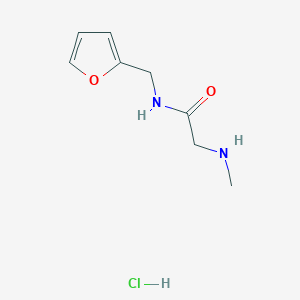
Ethyl 3-bromo-5-fluoroisonicotinate
Descripción general
Descripción
Ethyl 3-bromo-5-fluoroisonicotinate is a chemical compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of Ethyl 3-bromo-5-fluoroisonicotinate involves the reaction of 3-bromo-5-fluoropyridine with lithium diisopropylamine in dry THF at -78° C . The reaction mixture is then diluted with EtOAc, washed with saturated NH4Cl/water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-fluoroisonicotinate consists of a pyridine ring substituted with bromo and fluoro groups at the 3rd and 5th positions respectively . The pyridine ring is also substituted with an ethyl ester group at the 4th position .Physical And Chemical Properties Analysis
Ethyl 3-bromo-5-fluoroisonicotinate is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Aplicaciones Científicas De Investigación
Electrolytic Partial Fluorination
Ethyl 3-bromo-5-fluoroisonicotinate and related compounds have been explored in the context of electrolytic partial fluorination. Notably, anodic fluorinations of ethyl isonicotinate have been conducted to obtain fluorinated products like 2-fluoroisonicotinate. The optimization of this process involves adjusting anodic potential and electrolyte concentration (Konno, Shimojo, & Fuchigami, 1998).
Metal-Organic Frameworks (MOFs)
In the field of zirconium-based metal-organic frameworks (Zr-MOFs), compounds like ethyl 3-bromo-5-fluoroisonicotinate have been used to modify the electronic properties of the frameworks. These modifications have implications for catalytic performance, as demonstrated in oxidation reactions of organic compounds (Huang et al., 2017).
Base-Pairing Configurations in Crystal Structures
In studies of base-pairing configurations, derivatives of ethyl 3-bromo-5-fluoroisonicotinate have been used to investigate hydrogen-bonded complexes. These studies offer insights into the molecular structures and bonding in various compounds (Mazza, Sobell, & Kartha, 1969).
Cross-Coupling Reactions
The compound has been involved in Palladium(0)/Copper(I)-cocatalyzed cross-coupling reactions. These reactions are significant for the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting its role in organic synthesis (Peng, Qing, Li, & Hu, 2000).
Safety and Hazards
Ethyl 3-bromo-5-fluoroisonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment including face protection is recommended when handling this compound .
Propiedades
IUPAC Name |
ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHLLUHMPGJYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673291 | |
| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-fluoroisonicotinate | |
CAS RN |
1214335-25-7 | |
| Record name | Ethyl 3-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)




![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1420834.png)



![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)
